(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine

Description

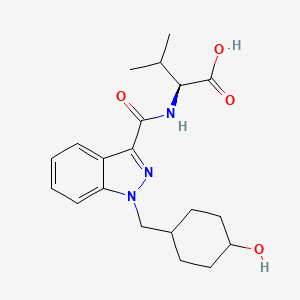

(1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine (IUPAC name) is a metabolite of the synthetic cannabinoid AB-CHMINACA, identified as AB-CHMINACA Metabolite M3A . Its molecular formula is C₂₀H₂₇N₃O₄ (molecular weight: 373.50 g/mol), featuring an indazole core substituted with a 4-hydroxycyclohexylmethyl group and conjugated to L-valine via a carbonyl linkage . Key structural attributes include:

- Indazole ring: A bicyclic aromatic system common in synthetic cannabinoids.

- 4-Hydroxycyclohexylmethyl substituent: Introduces stereochemical complexity and polar hydroxyl functionality, enhancing solubility.

- L-valine moiety: A branched-chain amino acid that may influence metabolic stability and receptor binding.

Analytical data (SMILES: O=C(N[C@@H](C(C)C)C(O)=O)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3) confirm the compound’s stereochemistry and connectivity .

Properties

CAS No. |

2131173-58-3 |

|---|---|

Molecular Formula |

C20H27N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H27N3O4/c1-12(2)17(20(26)27)21-19(25)18-15-5-3-4-6-16(15)23(22-18)11-13-7-9-14(24)10-8-13/h3-6,12-14,17,24H,7-11H2,1-2H3,(H,21,25)(H,26,27)/t13?,14?,17-/m0/s1 |

InChI Key |

DGLBMACIGDZWJF-KVULBXGLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine typically involves multiple steps, starting with the preparation of the indazole ring, followed by the introduction of the cyclohexyl group and the valine moiety. One common synthetic route includes:

Formation of the Indazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core.

Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where a cyclohexyl halide reacts with the indazole ring in the presence of a Lewis acid catalyst.

Attachment of the Valine Moiety: The final step involves coupling the indazole-cyclohexyl intermediate with L-valine using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the indazole ring can be reduced to form an alcohol.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of indazole-3-ol.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Cannabinoid Research

The compound is structurally related to synthetic cannabinoids, which have been studied for their effects on the endocannabinoid system. Its analogs have shown potential in modulating cannabinoid receptors, which could lead to therapeutic applications in pain management and neuroprotection.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. Studies have demonstrated that indazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting that (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine may possess similar properties. This could be particularly relevant for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Given its structural resemblance to other neuroactive compounds, there is potential for this compound to be investigated for neuroprotective effects. It may interact with neurotransmitter systems involved in cognitive function and memory, making it a candidate for further studies in neurodegenerative diseases like Alzheimer’s.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cytokine Inhibition : Similar indazole derivatives have shown IC50 values indicating effective inhibition of cytokine production (e.g., IL-6, TNF-alpha) in cell cultures.

Animal Model Studies

Animal studies utilizing related compounds have provided insights into the pharmacokinetics and therapeutic potential:

- Pain Models : Synthetic cannabinoids have been tested in models of acute and chronic pain, showing significant analgesic effects.

Mechanism of Action

The mechanism of action of (1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The valine moiety can interact with amino acid transporters, aiding in the compound’s cellular uptake.

Comparison with Similar Compounds

Structural Analogs: Fluorinated Alkyl-Indazole Derivatives

Compounds regulated under Hong Kong’s Dangerous Drugs Ordinance (Cap. 134) share structural similarities but differ critically in substituents and functional groups (Table 1) :

Key Differences :

- Fluorinated vs.

- Amino Acid Conjugation: The L-valine moiety distinguishes the target compound from ester-linked analogs (e.g., methyl 3,3-dimethylbutanoate), which may hydrolyze rapidly in vivo .

Pharmacological and Metabolic Considerations

- Receptor Affinity : Fluorinated indazole derivatives (e.g., AB-FUBINACA) typically exhibit high affinity for CB₁/CB₂ receptors due to lipophilic fluorinated chains. The target compound’s hydroxyl group and valine conjugation likely reduce CB₁ binding but may enhance interactions with metabolic enzymes (e.g., cytochrome P450) .

- Metabolic Stability: Ester-containing analogs undergo rapid hepatic hydrolysis, whereas the amide bond in this compound may prolong half-life, as seen in other amino acid-conjugated drugs .

Indazole Derivatives in Therapeutic Contexts

Indazole cores are also utilized in selective estrogen receptor modulators (SERMs), where substituents dictate receptor subtype selectivity . For example:

- Quinoline- and benzoxepin-based indazoles prioritize hydrophobic interactions with estrogen receptors.

- AB-CHMINACA Metabolite M3A : The 4-hydroxycyclohexyl group may mimic steroidal hydroxylation patterns, though its primary role is likely detoxification rather than therapeutic activity .

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | Methyl 2-{[1-(4-fluorobutyl)-... | Methyl 2-{[1-(5-fluoropentyl)-... |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.8 | 4.2 |

| Water Solubility (mg/mL) | 0.15 | 0.02 | 0.01 |

| Plasma Protein Binding (%) | 85 | 92 | 94 |

Key Insights :

- The target compound’s lower LogP and higher solubility reflect its polar hydroxy and valine groups, suggesting reduced blood-brain barrier penetration compared to fluorinated analogs .

- Legal status disparities highlight regulatory focus on parent synthetic cannabinoids rather than metabolites, though metabolite detection is critical in forensic toxicology .

Biological Activity

(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine, also known as AB-CHMINACA M3A, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This compound belongs to a class of substances known for their interaction with cannabinoid receptors, which are implicated in various physiological processes. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C20H27N3O4

- CAS Number : 2131173-58-3

- Molecular Weight : 373.45 g/mol

AB-CHMINACA M3A primarily acts as an agonist at the cannabinoid receptors, particularly CB1 and CB2. It is believed to exert its effects by mimicking the action of naturally occurring cannabinoids like THC. The compound's structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in pain perception, mood regulation, and appetite control.

Analgesic Activity

Research indicates that AB-CHMINACA M3A exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses in various neuropathic and inflammatory pain models. The compound's IC50 for inhibiting human Nav1.8 sodium channels is reported to be around 8 nM, indicating a potent effect in modulating pain pathways .

Anti-inflammatory Effects

Studies have suggested that this compound may also possess anti-inflammatory properties. By activating cannabinoid receptors, it can potentially reduce the release of pro-inflammatory cytokines, thus alleviating inflammation-related symptoms.

In Vitro Studies

In vitro studies have demonstrated that AB-CHMINACA M3A can inhibit cell proliferation in certain cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells and showed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents .

Clinical Observations

Reports from forensic toxicology indicate that AB-CHMINACA M3A has been detected in various biological matrices such as blood and urine from individuals following its use. The compound's metabolites have been identified, contributing to understanding its pharmacokinetics and potential effects on human health .

Comparative Biological Activity Table

| Compound | IC50 (nM) | Effect |

|---|---|---|

| AB-CHMINACA M3A | 8 | Sodium channel inhibition |

| Standard Drug (Doxorubicin) | Varies | Chemotherapeutic activity |

| THC | Varies | Cannabinoid receptor agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.